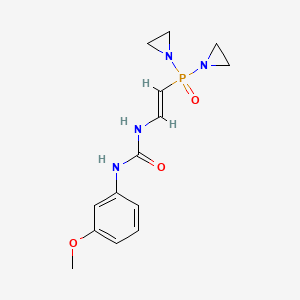
Phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- is a complex organophosphorus compound It is characterized by the presence of aziridine rings, a phosphine oxide group, and a methoxyphenylureido vinyl moiety
準備方法
The synthesis of phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- involves several steps. One common synthetic route includes the reaction of aziridine with phosphine oxide derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is formed. Industrial production methods may involve large-scale reactions in specialized reactors to maintain consistency and yield.
化学反応の分析
Phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine, altering the compound’s properties.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the aziridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of polymers and other advanced materials due to its reactivity and stability.
作用機序
The mechanism of action of phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- involves its interaction with molecular targets such as DNA and proteins. The aziridine rings can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for anticancer therapies.
類似化合物との比較
Phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- can be compared with other similar compounds such as tris(1-aziridinyl)phosphine oxide and tris(1-(2-methyl)aziridinyl)phosphine oxide . These compounds share the aziridine and phosphine oxide groups but differ in their substituents. The presence of the methoxyphenylureido vinyl moiety in phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- makes it unique and potentially more versatile in its applications.
特性
CAS番号 |
63886-69-1 |
|---|---|
分子式 |
C14H19N4O3P |
分子量 |
322.30 g/mol |
IUPAC名 |
1-[(E)-2-[bis(aziridin-1-yl)phosphoryl]ethenyl]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C14H19N4O3P/c1-21-13-4-2-3-12(11-13)16-14(19)15-5-10-22(20,17-6-7-17)18-8-9-18/h2-5,10-11H,6-9H2,1H3,(H2,15,16,19)/b10-5+ |
InChIキー |
UAACDVAQNQRUJA-BJMVGYQFSA-N |
異性体SMILES |
COC1=CC=CC(=C1)NC(=O)N/C=C/P(=O)(N2CC2)N3CC3 |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)NC=CP(=O)(N2CC2)N3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






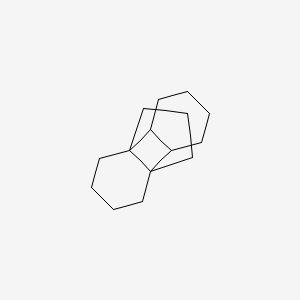
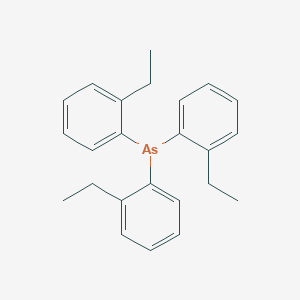
![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)
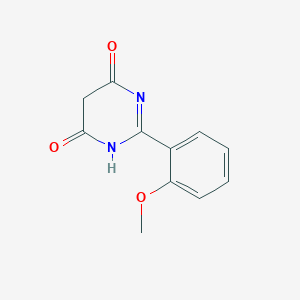
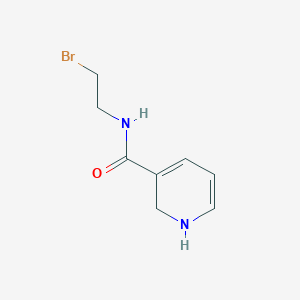


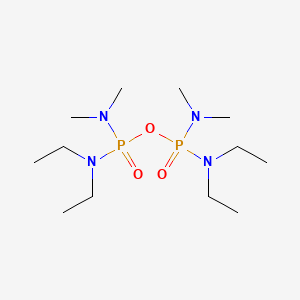
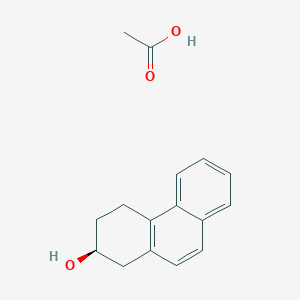
![4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14492429.png)
